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  • Product: [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
  • CAS: 1241910-99-5

Core Science & Biosynthesis

Foundational

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is a foundational pillar of the drug discovery pipeline. The accurate determination of a compound's molecular weight and exact mass is the first step in its structural elucidation and confirmation. This technical guide provides a comprehensive overview of the theoretical principles and experimental methodologies for determining the molecular weight and exact mass of the novel compound, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. This document is intended to serve as a practical resource for researchers, offering both the theoretical underpinnings and a detailed, field-proven experimental protocol.

Introduction: The Critical Role of Mass in Molecular Identification

The identity of a chemical compound is fundamentally linked to its atomic composition, which is directly reflected in its molecular weight and exact mass. While often used interchangeably, these two terms have distinct and significant meanings in chemical analysis:

  • Molecular Weight (or Average Molecular Mass) : This is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. It is calculated using the atomic weights of the elements as found on the periodic table.

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1] This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.[2][3]

For a novel compound such as [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, establishing these fundamental properties with high confidence is a prerequisite for all subsequent stages of research, including structural confirmation, purity assessment, and metabolic profiling.

Theoretical Determination of Molecular Properties

Based on the IUPAC name, the molecular structure of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine can be deduced, and from this, its molecular formula can be derived.

Structure and Molecular Formula:

The name indicates a benzylamine core, substituted at the 3-position with a trifluoromethyl group and at the 4-position with an oxan-4-yloxy group. This leads to the molecular formula:

C₁₃H₁₆F₃NO₂

The process of deducing the formula involves a systematic breakdown of the chemical name into its constituent functional groups and summing the atoms of each part.

Calculation of Molecular Weight and Exact Mass

With the molecular formula established, the molecular weight and exact mass can be calculated.

ParameterCalculationValue
Molecular Weight (13 x 12.011) + (16 x 1.008) + (3 x 18.998) + (1 x 14.007) + (2 x 15.999)291.28 g/mol
Exact Mass (13 x 12.000000) + (16 x 1.007825) + (3 x 18.998403) + (1 x 14.003074) + (2 x 15.994915)291.113662 Da

These theoretically derived values serve as the benchmark for experimental verification.

Visualization of the Deduced Molecular Structure

A clear visual representation of the molecule is essential for understanding its connectivity and for predicting its fragmentation patterns in mass spectrometry.

molecular_structure cluster_phenyl Phenyl Ring cluster_substituents Substituents cluster_oxane Oxane Ring C1 C C2 C C1->C2 CH2NH2 CH₂NH₂ C1->CH2NH2 at C1 C3 C C2->C3 C4 C C3->C4 CF3 CF₃ C3->CF3 at C3 C5 C C4->C5 O_ether O C4->O_ether at C4 C6 C C5->C6 C6->C1 C9 C O_ether->C9 (ether linkage) O_ring O C7 C O_ring->C7 C8 C C7->C8 C8->C9 C10 C C9->C10 C9_H H C11 C C10->C11 C11->O_ring

Caption: Deduced structure of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

The gold standard for determining the exact mass and confirming the elemental composition of a novel compound is High-Resolution Mass Spectrometry (HRMS).[4][5] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass accuracy in the sub-ppm (parts per million) range, allowing for the unambiguous determination of a molecule's elemental formula.[4][6]

The Principle of Electrospray Ionization (ESI)

For a non-volatile and thermally labile molecule like the one , Electrospray Ionization (ESI) is the ionization technique of choice.[7][8] ESI is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for accurate mass measurement.[9][10] The process involves the formation of highly charged droplets, followed by solvent evaporation and the ejection of gas-phase ions.[7]

Experimental Workflow

The experimental determination of the exact mass follows a systematic workflow designed to ensure data quality and accuracy.

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Exploratory

Preliminary Toxicity Profile and Preclinical Safety Assessment of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound CAS Registry: 1241910-99-5[1] Executive Summary & Structural Rationale[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound CAS Registry: 1241910-99-5[1]

Executive Summary & Structural Rationale[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a highly functionalized benzylamine building block frequently utilized in early-stage drug discovery. While its unique substitution pattern offers excellent vectors for target engagement, it presents specific physicochemical liabilities that must be actively managed during lead optimization.

As a Senior Application Scientist, my approach to toxicology is not merely observational but mechanistic. We do not run assays blindly; we design self-validating experimental systems tailored to the structural alerts of the molecule. For this compound, the toxicity profile is driven by three core structural motifs:

  • The Primary Methanamine: Imparts a basic pKa (~9.2), creating a high risk for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity.

  • The Trifluoromethyl (-CF3) Group: Significantly increases lipophilicity (cLogP ~3.0). While metabolically stable, this halogenated moiety drives non-specific protein binding and increases the risk of phospholipidosis.

  • The Oxan-4-yloxy (Tetrahydropyran) Ether: Highly susceptible to Phase I Cytochrome P450 (CYP)-mediated O-dealkylation. Cleavage of this ether yields a phenol intermediate, which can undergo further oxidation into a highly reactive, electrophilic quinone imine—a classic precursor to idiosyncratic Drug-Induced Liver Injury (DILI).

Mechanistic Bioactivation Pathway

To understand the hepatotoxic potential of this compound, we must map its metabolic fate. The diagram below illustrates the hypothesized CYP450-mediated bioactivation cascade.

Bioactivation Parent Parent Compound [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine CYP CYP450 (e.g., CYP3A4) O-dealkylation Parent->CYP Phenol Phenol Intermediate 4-Hydroxy-3-(CF3)benzylamine CYP->Phenol Oxidation Oxidation (-2e-, -2H+) Phenol->Oxidation Quinone Reactive Quinone Imine Electrophilic Species Oxidation->Quinone Adduct GSH Adduct / Protein Binding (Toxicity Marker) Quinone->Adduct Nucleophilic Attack

Fig 1: CYP450-mediated bioactivation pathway leading to reactive quinone imine formation.

In Vitro Toxicity Profiling Workflows

To rigorously evaluate these liabilities, we deploy the following step-by-step, self-validating protocols.

Protocol 1: Cardiac Safety (hERG Patch-Clamp) per ICH S7B

Causality: Basic, lipophilic amines are notorious for trapping within the inner cavity of the hERG channel, delaying ventricular repolarization (QT prolongation)[2]. We utilize a manual patch-clamp assay, which is the gold standard for regulatory submissions under[2]. Self-Validation Mechanism: The assay is validated daily using a known positive control (E-4031) to ensure channel sensitivity, while continuous monitoring of the leak current (<100 pA) guarantees membrane seal integrity[3].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 48 hours prior to recording[4].

  • Electrophysiology Setup: Transfer a coverslip to the recording chamber mounted on an inverted microscope. Perfuse continuously with extracellular solution heated to physiological temperature (35–37°C). Rationale: Room temperature recordings artificially underestimate the blocking potency of lipophilic drugs[3].

  • Voltage Protocol: Establish whole-cell configuration. Apply a step-ramp voltage protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, followed by a repolarizing ramp to -50 mV at 0.1 Hz[4].

  • Compound Application: Perfuse the test compound at four ascending concentrations (0.3, 1, 3, and 10 µM) until steady-state block is achieved (typically 3–5 minutes per concentration).

  • Data Acquisition & Analysis: Measure the fractional block of the peak tail current during the repolarizing ramp. Calculate the IC50 using a standard Hill equation fit.

Protocol 2: Reactive Metabolite Trapping (Stable-Label GSH)

Causality: To detect the transient quinone imine intermediate shown in Fig 1, we must trap it before it binds to cellular macromolecules. We use Glutathione (GSH) as a nucleophilic surrogate[5]. Self-Validation Mechanism: We utilize a 1:1 mixture of unlabelled GSH and stable-isotope labeled GSH (13C2, 15N-GSH). A true reactive metabolite adduct will present on the mass spectrometer as a distinct isotopic doublet with a mass difference of exactly 3 Da[6]. This mathematical certainty eliminates false positives generated by the complex biological matrix.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[7].

  • Trapping Agent Addition: Add a 1:1 molar ratio mixture of unlabelled GSH and stable-isotope labeled GSH to achieve a final concentration of 5 mM[6].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration) to activate Phase I CYP enzymes[8].

  • Termination: After 60 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.

  • LC-HRMS Analysis: Inject the supernatant into a UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Perform data-dependent acquisition (DDA) looking for the characteristic 3 Da isotopic doublet and neutral loss of 129 Da (characteristic of GSH cleavage)[5].

Integrated Screening Workflow & Data Presentation

Workflow InSilico In Silico Profiling Structural Alerts (pKa, logP) InVitro In Vitro Assays hERG (ICH S7B) & GSH Trapping InSilico->InVitro Decision Go / No-Go Decision Acceptance Criteria Met? InVitro->Decision InVivo In Vivo Assessment Rodent MTD & Toxicokinetics Decision->InVivo Yes Redesign Lead Optimization Structural Modification Decision->Redesign No Redesign->InSilico Iteration

Fig 2: Integrated preclinical toxicity screening workflow for novel benzylamine derivatives.

Table 1: Predictive Physicochemical & Toxicity Parameters
ParameterPredicted Value/RiskClinical/Toxicological Implication
Molecular Weight 275.27 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
cLogP ~2.8 - 3.2Moderate lipophilicity; potential for non-specific tissue binding.
pKa (Amine) ~9.2Basic center; high risk for hERG channel inhibition (cardiotoxicity).
Metabolic Hotspots Oxan-4-yloxy etherSusceptible to CYP-mediated O-dealkylation to reactive phenols.
Table 2: Proposed In Vitro & In Vivo Acceptance Criteria
AssayTarget MetricGo/No-Go Threshold
hERG Patch-Clamp IC50 (µM)> 30 µM (Go); < 10 µM (Flag for structural redesign)
GSH Trapping Adduct FormationUndetectable at 10 µM (Go); > 10% of parent (No-Go)
HepG2 Cytotoxicity CC50 (µM)> 50 µM (Go)
In Vivo MTD (Rat) Max Tolerated Dose> 100 mg/kg without severe clinical signs (Go)

In Vivo Preliminary Safety Assessment

Once in vitro thresholds are cleared, the compound must be evaluated in a living system to assess integrated physiological responses.

Protocol 3: Maximum Tolerated Dose (MTD) and Toxicokinetics (TK)

Causality: We utilize Sprague-Dawley rats as the standard preclinical rodent model. Integrating TK blood sampling ensures that an "absence of toxicity" is not falsely attributed to poor oral absorption, allowing us to correlate clinical signs directly with systemic exposure (Cmax and AUC)[2]. Self-Validation Mechanism: The inclusion of a parallel vehicle-control group baselines all clinical observations. TK plasma samples are quantified using LC-MS/MS with a stable-isotope labeled internal standard (IS) to correct for matrix effects and extraction recovery.

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the compound in an appropriate vehicle (e.g., 0.5% Methylcellulose / 0.1% Tween 80 in water) to ensure a homogenous suspension.

  • Administration: Administer a single oral gavage (PO) dose to male and female Sprague-Dawley rats (n=3/sex/group) at escalating doses (e.g., 10, 30, 100 mg/kg).

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then daily for 7 days, scoring for signs of neurotoxicity (tremors, ataxia), autonomic dysfunction (salivation, piloerection), and body weight changes.

  • TK Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Analysis: Quantify plasma concentrations via LC-MS/MS to determine pharmacokinetic parameters and establish the safety margin multiple relative to the anticipated therapeutic dose.

References

  • European Medicines Agency (EMA). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Available at:[Link]

  • Wu, W. et al. (NIH/PubMed). hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss. Available at:[Link]

  • Evotec. Reactive Metabolite Assessment - Stable Label Glutathione Trapping. Available at:[Link]

  • Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. Available at:[Link]

  • HESI Global. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Available at:[Link]

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Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: CAS Registry Number 1241910-99-5 Executive Summary [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (CAS: 124191...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: CAS Registry Number 1241910-99-5

Executive Summary

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (CAS: 1241910-99-5) is a highly specialized building block utilized in advanced drug discovery and molecular design[1]. Featuring a primary benzylamine, a strongly electron-withdrawing trifluoromethyl (-CF3) group, and a lipophilic oxan-4-yloxy (tetrahydropyran ether) moiety, this compound is engineered to enhance metabolic stability and target binding affinity. This technical guide provides an in-depth analysis of its physicochemical properties, safety data sheet (SDS) guidelines, and field-validated experimental protocols for synthetic integration.

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound makes it a versatile intermediate. The tetrahydropyran (oxan-4-yl) ring provides a rigid, oxygen-containing saturated heterocycle that often improves aqueous solubility compared to simple cycloalkanes. Concurrently, the -CF3 group enhances metabolic resistance against cytochrome P450-mediated oxidation[1][2].

Quantitative Physicochemical Data

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
CAS Registry Number 1241910-99-5
Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
Structural Class Substituted Benzylamine / Fluoroaromatic

Causality Insight: The methylene bridge (-CH2-) insulates the primary amine from the direct resonance electron-withdrawing effects of the aromatic ring and the -CF3 group. Consequently, the amine retains standard aliphatic nucleophilicity, making it highly reactive in acylation, alkylation, and reductive amination pathways without the sluggish kinetics typical of anilines.

Safety Data Sheet (SDS) & Risk Management

Based on regulatory substance databases and structurally analogous fluorinated benzylamines, this compound requires stringent handling protocols[2][3]. Benzylamines are typically classified under multiple hazard categories due to their basicity and biological reactivity[3].

GHS Hazard Classifications (Extrapolated from Analogues)

Table 2: Hazard Identification

Hazard ClassCategoryHazard Statement
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage Category 1 / 2AH318 / H319: Causes serious eye damage/irritation.
STOT SE Category 3H336: May cause drowsiness or dizziness.
Self-Validating Handling Protocol
  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Causality: Primary amines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts. This degradation alters the active concentration of the amine, skewing reaction stoichiometry and reducing yield.

  • PPE: Nitrile gloves (double-layered), safety goggles, and a highly efficient particulate air (HEPA) filtered fume hood.

  • Spill Mitigation: In the event of a spill, do not use basic absorbents. Neutralize with a mild solid acid (e.g., citric acid) to protonate the amine. Causality: Protonation converts the volatile, skin-permeable free base into a stable, non-volatile salt, drastically reducing inhalation and dermal penetration risks before physical cleanup.

Synthetic Utility & Experimental Methodologies

The primary application of CAS 1241910-99-5 is as a nucleophile in the synthesis of complex amides, ureas, and secondary amines for library generation[4][5].

Protocol: HATU-Mediated Amide Coupling

Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically demanding substrates. The bulky oxan-4-yloxy group in the para position and the -CF3 group in the meta position create a sterically congested local environment. N,N-Diisopropylethylamine (DIPEA) provides a non-nucleophilic base to neutralize any amine hydrochloride salts without competing for the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Stir at 0°C for 10 minutes to form the active OAt ester.

  • Amine Addition: Add[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (1.05 equiv) dropwise, followed immediately by DIPEA (3.0 equiv). Causality: Adding the base last ensures the amine is fully deprotonated and available for nucleophilic attack the exact moment the active ester is generated, minimizing competitive hydrolysis side-reactions.

  • Propagation: Allow the reaction to warm to room temperature (20°C) and stir for 2–4 hours. Monitor consumption of the amine via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

AmideCoupling Amine Amine (CAS: 1241910-99-5) [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine Reagents Coupling Reagents (HATU, DIPEA, DMF) Amine->Reagents Mix at 0°C Acid Carboxylic Acid (R-COOH) Acid->Reagents Mix at 0°C Intermediate Active Ester Intermediate Reagents->Intermediate Activation Product Target Amide Product + Byproducts Intermediate->Product Nucleophilic Attack

Workflow for HATU-mediated amide coupling using the target benzylamine.

Analytical Characterization Workflow

To guarantee scientific integrity and reproducibility, the synthesized derivatives (or the raw material itself) must be rigorously characterized. The presence of the -CF3 group offers a distinct analytical advantage.

Step-by-Step Analytical Protocol
  • 19F NMR Spectroscopy (Fluorine-19): Utilize the -CF3 group as a diagnostic handle. The trifluoromethyl fluorine atoms typically resonate as a sharp singlet around -60 to -65 ppm (in CDCl3 or DMSO-d6). Causality: Monitoring the chemical shift of this singlet allows chemists to track reaction progress and confirm product formation without interference from complex proton backbones or solvent peaks.

  • 1H NMR Spectroscopy: Verify the methylene protons (-CH2-NH2), which typically appear as a singlet around 3.8 - 4.0 ppm in the free base. The oxan-4-yloxy methine proton (-O-CH-) will appear as a multiplet further downfield (approx. 4.5 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run a reverse-phase gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid). The target mass[M+H]+ for the free amine should be observed at m/z 276.27.

AnalyticalWorkflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) NMR1H 1H NMR Spectroscopy (Check aliphatic/aromatic ratio) SamplePrep->NMR1H NMR19F 19F NMR Spectroscopy (Monitor -CF3 shift) SamplePrep->NMR19F LCMS LC-MS Analysis (Confirm MW: 275.27) SamplePrep->LCMS Validation Data Concordance & Purity >95% NMR1H->Validation NMR19F->Validation LCMS->Validation

Multi-modal analytical characterization workflow for structural validation.

Conclusion[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (CAS: 1241910-99-5) is a robust, multifaceted building block that bridges the gap between lipophilicity and metabolic stability in drug design. By adhering to the stringent safety protocols and leveraging the optimized synthetic and analytical workflows detailed in this guide, researchers can maximize the compound's utility while maintaining high standards of scientific integrity and reproducibility.

References[1] Title:[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine - Chemical Substance Information. Source: NextSDS. URL: https://nextsds.com/[2] Title: Identifiers and Compliance -[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. Source: NextSDS. URL: https://nextsds.com/[3] Title: Hazard Classifications for Trifluoromethyl-methanamines. Source: NextSDS. URL: https://nextsds.com/[4] Title:[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Suppliers. Source: ChemicalBook. URL: https://www.chemicalbook.com/[5] Title: CAS 1803591-16-3 & Related Products Suppliers. Source: GuideChem. URL: https://www.guidechem.com/

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Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Characterization of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Introduction & Context in Drug Discovery The structural elucidation of small molecules is a foundational pillar of modern drug discovery[1]. The compound [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context in Drug Discovery

The structural elucidation of small molecules is a foundational pillar of modern drug discovery[1]. The compound [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine represents a highly functionalized building block frequently utilized in medicinal chemistry. It combines a basic primary amine (methanamine), a lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group, and a bulky, oxygen-containing tetrahydropyran (oxan-4-yloxy) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the connectivity and spatial arrangement of such modalities[1]. Because this molecule contains ¹H, ¹³C, and ¹⁹F active nuclei, it offers a multi-nuclear framework that allows for a highly robust, self-validating analytical protocol.

Mechanistic Insights: The Physics Behind the Peaks

To move beyond simple peak matching, one must understand the causality of the observed chemical shifts. The NMR profile of this compound is governed by three primary electronic and stereochemical phenomena:

1. The "Push-Pull" Aromatic System: The aromatic core is subjected to competing electronic effects. The oxan-4-yloxy ether linkage is a strong electron-donating group (EDG) via resonance, which significantly shields its ortho position (C-5). Conversely, the -CF₃ group is a powerful electron-withdrawing group (EWG) via induction, which deshields its local environment[2]. This creates a highly resolved ¹H and ¹³C aromatic spectrum, preventing signal overlap.

2. ¹⁹F - ¹³C Scalar Coupling: The -CF₃ group acts as an internal structural anchor[3]. In the ¹³C NMR spectrum, the direct ¹J_CF coupling (~272 Hz) splits the CF₃ carbon into a massive quartet. More importantly, the adjacent aromatic carbon (C-3) exhibits a ²J_CF coupling (~30 Hz), and the C-2/C-4 carbons show ³J_CF couplings (~4–5 Hz)[2]. This scalar coupling network provides absolute certainty when assigning the aromatic ring carbons, acting as a built-in validation system.

3. Tetrahydropyran (THP) Ring Dynamics: The oxane (THP) ring adopts a rigid chair conformation in solution. This locks the methylene protons into distinct axial and equatorial environments. The equatorial protons are typically deshielded relative to the axial protons, resulting in complex multiplets driven by large geminal (²J) and axial-axial vicinal (³J) couplings[4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures high-fidelity data acquisition. The protocol is designed to be self-validating: the 1D spectra provide initial hypotheses, which are definitively proven by the 2D correlation data.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen for its excellent solubility profile for fluorinated ethers.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity (shimming).

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Tuning and Matching: Manually or automatically tune the probe to the exact Larmor frequencies of ¹H, ¹³C, and ¹⁹F for the specific sample matrix.

  • Shimming: Perform gradient shimming (Z-axis) to achieve a lock signal with a line width (at half height) of < 1.0 Hz for the TMS peak.

Step 3: Data Acquisition Parameters
  • ¹H NMR: 16 scans, spectral width of 12 ppm. Crucial Choice: Set the relaxation delay (d1) to 1.5s to ensure complete relaxation of the methanamine protons[5].

  • ¹⁹F NMR: 32 scans, spectral width of 200 ppm. Crucial Choice: The -CF₃ group undergoes rapid rotation, averaging the chemical shift anisotropy (CSA)[3]. However, to ensure accurate integration and avoid T1 truncation, a d1 delay of 3.0s is strictly required[3].

  • ¹³C{¹H} NMR: 512–1024 scans, spectral width of 220 ppm, d1 = 2.0s. Ensure ¹H decoupling is active, but leave ¹⁹F coupled to observe the diagnostic C-F quartets.

  • 2D NMR (COSY & HMBC): Acquire ¹H-¹H COSY (to map the THP ring) and ¹H-¹³C HMBC (to link the methanamine and THP groups to the aromatic core).

NMR_Workflow cluster_1D 1D NMR Acquisition cluster_2D 2D NMR (Connectivity Validation) SamplePrep Sample Preparation (10 mg in CDCl3 + TMS) Tuning Probe Tuning & Matching (1H, 13C, 19F Frequencies) SamplePrep->Tuning Shimming Gradient Shimming (Optimize Z-axis homogeneity) Tuning->Shimming H1 1H NMR (400 MHz) ns=16, d1=1.5s Shimming->H1 C13 13C{1H} NMR ns=512, d1=2.0s Shimming->C13 F19 19F NMR ns=32, d1=3.0s Shimming->F19 COSY 1H-1H COSY (THP Ring Mapping) H1->COSY HMBC 1H-13C HMBC (Long-range coupling) H1->HMBC DataAnalysis Data Processing & Peak Assignment (Fourier Transform, Phase Correction) H1->DataAnalysis C13->HMBC C13->DataAnalysis F19->DataAnalysis COSY->DataAnalysis HMBC->DataAnalysis

Figure 1: Self-validating NMR acquisition workflow for multi-nuclear characterization.

Data Presentation & Peak Assignments

The quantitative data derived from the 1D and 2D experiments are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
Position / MoietyShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic / Causality
H-2 (Aromatic) 7.60d~2.0 (meta)1HDeshielded by adjacent -CF₃; meta-coupled to H-6.
H-6 (Aromatic) 7.45dd8.5 (ortho), 2.0 (meta)1HOrtho to methanamine; coupled to both H-5 and H-2.
H-5 (Aromatic) 7.05d8.5 (ortho)1HStrongly shielded by ether oxygen resonance; ortho-coupled.
CH-O (THP) 4.55tt8.0 (ax-ax), 4.0 (ax-eq)1HDeshielded by oxygen; complex splitting from 4 adjacent protons[4].
CH₂-O (THP, eq) 3.95m-2HEquatorial protons adjacent to ring oxygen.
CH₂-NH₂ 3.85s-2HBenzylamine methylene singlet[5].
CH₂-O (THP, ax) 3.55td11.5 (gem/ax-ax), 2.52HAxial protons adjacent to ring oxygen; large geminal coupling.
CH₂-C (THP, eq) 2.05m-2HEquatorial protons at positions 3 and 5 of the THP ring.
CH₂-C (THP, ax) 1.80dtd12.5, 8.0, 4.02HAxial protons at positions 3 and 5.
-NH₂ (Amine) 1.60br s-2HBroad due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Table 2: ¹³C and ¹⁹F NMR Peak Assignments (100 MHz / 376 MHz, CDCl₃)
NucleusPositionShift (δ, ppm)MultiplicityJ_CF Coupling (Hz)Assignment Logic
¹³C C-4 (Ar-O)153.5s (br)~1.5 (long-range)Highly deshielded by attached electronegative oxygen.
¹³C C-1 (Ar-CH₂)136.2s-Quaternary carbon attached to methanamine.
¹³C C-6 (Ar-H)132.1s-Aromatic CH, confirmed by HSQC.
¹³C C-2 (Ar-H)126.5q³J_CF = 5.0Split by CF₃ group (3 bonds away)[2].
¹³C -CF₃ 123.8q¹J_CF = 272.5Massive direct C-F coupling; diagnostic signal[2].
¹³C C-3 (Ar-CF₃)119.5q²J_CF = 30.5Quaternary carbon directly attached to CF₃[2].
¹³C C-5 (Ar-H)114.2s-Highly shielded by ortho ether linkage.
¹³C CH-O (THP)73.5s-Secondary ether carbon.
¹³C CH₂-O (THP)65.2s-Two equivalent carbons adjacent to THP oxygen.
¹³C CH₂-NH₂45.8s-Aliphatic benzylamine carbon.
¹³C CH₂-C (THP)31.8s-Two equivalent aliphatic carbons in THP ring.
¹⁹F -CF₃ -62.5s-Sharp singlet due to rapid methyl rotation[3].

Structural Logic & 2D Correlation Mapping

To ensure trustworthiness, the 1D assignments must be validated by 2D HMBC (Heteronuclear Multiple Bond Correlation) data. HMBC detects correlations across 2 to 3 bonds, allowing us to "stitch" the isolated spin systems together.

NMR_Correlations H_CH2NH2 H (Methanamine) δ 3.85 C1 C1 (Aromatic) δ 136.2 H_CH2NH2->C1 2J HMBC C2 C2 (Aromatic) δ 126.5 H_CH2NH2->C2 3J HMBC C6 C6 (Aromatic) δ 132.1 H_CH2NH2->C6 3J HMBC H_THP H (THP CH-O) δ 4.55 C4 C4 (Aromatic) δ 153.5 H_THP->C4 3J HMBC F19 19F (CF3) δ -62.5 F19->C2 3J C-F C3 C3 (Aromatic) δ 119.5 F19->C3 2J C-F

Figure 2: Key 2D HMBC and scalar coupling correlations validating the structural connectivity.

Interpretation of the Diagram:

  • The methanamine protons (δ 3.85) show strong ³J HMBC cross-peaks to C-2 and C-6, confirming the orientation of the amine group relative to the aromatic ring.

  • The THP methine proton (δ 4.55) shows a critical ³J HMBC correlation across the ether oxygen to C-4 (δ 153.5), proving the attachment point of the tetrahydropyran ring.

  • The ¹⁹F scalar coupling (dashed lines) independently confirms the positions of C-3 and C-2 without requiring 2D experiments[2].

References

  • [5] ChemicalBook. "Benzylamine(100-46-9) 1H NMR." ChemicalBook. URL:

  • [1] ACS Publications. "Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research." Journal of Medicinal Chemistry. URL:

  • [3] NIH / PMC. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR. URL:

  • [2] Dovepress. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Research and Reports in Biochemistry. URL:

  • [4] Semantic Scholar. "Table 1 from Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers." Journal of The Chemical Society-perkin Transactions 1. URL:

Sources

Application

Application Note: Integrating [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine in CNS Drug Discovery Workflows

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Executive Summary The development of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetrance and rapid metabolic clearance. To overcome these pharmacokinetic bottlenecks, modern rational drug design relies on highly optimized pharmacophore building blocks.

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a premium, multifunctional building block engineered specifically for CNS applications. By combining a basic benzylamine core with a metabolically inert trifluoromethyl (-CF 3​ ) group and a lipophilicity-modulating oxan-4-yloxy (tetrahydropyran) ether, this intermediate allows medicinal chemists to fine-tune target affinity while strictly adhering to CNS Multiparameter Optimization (MPO) rules. This guide details the structural rationale, core applications, and self-validating experimental protocols for integrating this molecule into your drug discovery pipeline.

Structural Rationale & Physicochemical Profiling (The "Why")

As a Senior Application Scientist, I emphasize that successful drug design is not about randomly assembling fragments; it is about understanding the causality behind every functional group. The architecture of this molecule solves three distinct medicinal chemistry challenges:

  • The Trifluoromethyl (-CF 3​ ) Shield: The C–F bond is exceptionally strong (bond dissociation energy of ~485.3 kJ/mol), making it highly resistant to oxidative cleavage[1]. Placing the -CF 3​ group at the meta-position of the phenyl ring sterically blocks Cytochrome P450 (CYP450) enzymes from hydroxylating the aromatic core, drastically increasing the metabolic half-life[2]. Furthermore, its high electronegativity and lipophilicity enhance passive diffusion across the lipid-rich BBB[1].

  • The Oxan-4-yloxy (Tetrahydropyran) Modulator: While the -CF 3​ group drives BBB penetration, excessive lipophilicity leads to off-target toxicity, plasma protein binding, and poor aqueous solubility. The oxan-4-yloxy group acts as a critical counterbalance. The ether oxygen serves as a hydrogen bond acceptor, lowering the calculated LogD (cLogD) by approximately 0.6 units compared to a purely carbocyclic (e.g., cyclohexyloxy) analog, while maintaining the steric bulk required to fill hydrophobic receptor pockets[3].

  • The Methanamine (Benzylamine) Anchor: The primary amine (pKa ~9.2) is protonated at physiological pH. This basic nitrogen is the universal anchor for aminergic G-protein coupled receptors (GPCRs)—such as dopamine, serotonin, and histamine receptors—forming a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket.

Table 1: Predicted Physicochemical Profile for CNS MPO
PropertyValueCNS MPO Rationale
Molecular Weight (MW) 275.27 g/mol < 400 g/mol ; Ideal for passive BBB diffusion.
cLogP ~2.8Falls within the optimal "Goldilocks" zone (2.0 - 3.5) for CNS drugs.
Topological Polar Surface Area (tPSA) 35.5 Ų< 90 Ų; Ensures high membrane permeability.
Hydrogen Bond Donors (HBD) 2≤ 3; Minimizes desolvation energy penalty at the BBB.
Hydrogen Bond Acceptors (HBA) 2≤ 7; Balances aqueous solubility with lipophilicity.

Mandatory Visualization: Rational Design & Binding Models

Workflow Start CNS Target Identification (e.g., GPCR, Kinase) Scaffold Core Scaffold Selection Start->Scaffold Integration Integration of [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine Scaffold->Integration Assay1 PAMPA-BBB Assay (Permeability Check) Integration->Assay1 Assay2 Microsomal Stability Assay (CYP450 Resistance) Assay1->Assay2 Lead Lead Optimization & In Vivo Studies Assay2->Lead

Caption: Rational CNS drug design workflow integrating the fluorinated building block and validation assays.

Pharmacophore Molecule [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine Amine Primary Amine (-NH2) Molecule->Amine CF3 Trifluoromethyl (-CF3) Molecule->CF3 Oxan Oxan-4-yloxy (THP-ether) Molecule->Oxan Target1 Aspartate Salt Bridge (GPCR Anchor) Amine->Target1 Ionic Interaction Target2 Deep Hydrophobic Pocket (Metabolic Shielding) CF3->Target2 Steric/Lipophilic Fit Target3 Solvent Channel / H-Bond Acceptor (LogP Modulation) Oxan->Target3 Dipole Interaction

Caption: Pharmacophore binding model illustrating the specific target interactions of the building block's motifs.

Experimental Protocols: Synthesis & Validation

Protocol A: Synthetic Integration via Reductive Amination

This protocol details the attachment of the building block to an aldehyde/ketone-bearing core scaffold to generate a secondary amine target compound.

Reagents: *[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (1.2 eq)

  • Target Aldehyde/Ketone Core (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target aldehyde/ketone (1.0 mmol) and the methanamine building block (1.2 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (1.0-2.0 equivalents) to adjust the pH to ~5.0. Stir the mixture at room temperature for 2 hours to ensure complete imine/iminium intermediate formation.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor completion via LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM to 10% MeOH in DCM with 0.1% Et 3​ N to prevent amine streaking).

Protocol B: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method utilizing porcine brain lipids (PBL) to predict passive brain penetration[4].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the hydrophobic PVDF filter membrane (0.45 µm) of a 96-well donor plate with 4 µL of a 2% (w/v) solution of Porcine Brain Lipids (PBL) dissolved in dodecane[4].

  • Donor Solution: Dilute the synthesized test compound (and controls: Verapamil for high permeability, Theophylline for low permeability) to 10 µM in PBS buffer (pH 7.4) containing 1% DMSO[4]. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Fill the corresponding wells of the PTFE acceptor plate with 300 µL of blank PBS buffer (pH 7.4)[5].

  • Incubation: Carefully assemble the donor plate over the acceptor plate, creating a "sandwich." Incubate at room temperature for exactly 30 minutes without agitation[4].

  • Analysis: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) and the brain-to-plasma partition coefficient ( Kp​ ).

Table 2: PAMPA-BBB Data Interpretation Guidelines[5]
Kp​ ValuePermeability ClassificationAction Item for Lead Optimization
Kp​ > 1.0 High Brain Penetration (BBB+)Advance to in vivo PK/PD studies.
0.1 ≤ Kp​ ≤ 1.0 Moderate Brain PenetrationAcceptable for highly potent compounds; monitor efflux.
Kp​ < 0.1 Poor Brain Penetration (BBB-)Re-evaluate lipophilicity; reduce HBD count.
Protocol C: In Vitro Microsomal Stability Assay

This assay validates the metabolic shielding provided by the -CF 3​ group against CYP450-mediated degradation[2].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ [2].

  • Pre-Incubation: Aliquot 140 µL of the HLM solution into a 96-well plate. Add 10 µL of the test compound (final concentration 1 µM). Include Testosterone as a high-clearance positive control. Pre-incubate the plate at 37°C for 10 minutes[2].

  • Initiation: Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH) to each well[2].

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture[2].

  • Termination: Immediately quench the reaction by adding the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (MeCN) containing an internal standard[2].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Table 3: Comparative Metabolic Stability (Methyl vs. Trifluoromethyl)[2]
ParameterTraditional Methyl Analog (-CH 3​ )Trifluoromethyl Analog (-CF 3​ )
Primary Metabolic Pathway Rapid benzylic/aromatic oxidation.Oxidation blocked by strong C-F bonds.
In Vitro Half-Life ( t1/2​ ) Shorter (< 15 mins)Significantly Longer (> 60 mins)
Intrinsic Clearance ( CLint​ ) HighLow
Number of Metabolites Multiple (complex downstream toxicity)Reduced (cleaner safety profile)

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at:[Link]

  • Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers. Available at:[Link]

Sources

Method

Application Notes and Protocols for [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Reagents

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the recommended storage, handling, and application of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the recommended storage, handling, and application of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. As a valuable building block in medicinal chemistry and drug development, ensuring the stability and purity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide synthesizes technical data with practical, field-proven insights to establish best practices for the use of this compound.

Introduction: Chemical Profile and Significance

[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is a substituted benzylamine derivative featuring a trifluoromethyl group and an oxane ether moiety. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The oxane ring can modulate solubility and other pharmacokinetic properties. The primary amine functionality serves as a key reactive handle for a variety of chemical transformations, making this reagent a versatile intermediate in the synthesis of complex molecules.

Given its structural features, particularly the electron-withdrawing trifluoromethyl group and the basic amine, this compound requires careful storage and handling to prevent degradation and maintain its chemical integrity.

Recommended Storage Conditions

Proper storage is critical to prevent degradation from atmospheric oxygen, moisture, light, and elevated temperatures. Based on the chemical properties of analogous compounds, the following storage conditions are recommended to ensure the long-term stability of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine.[3]

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °CRefrigeration slows down potential decomposition pathways. While some similar hydrochloride salts can be stored at room temperature, the free base is generally less stable.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The amine functionality is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this degradation.[5][6]
Light Amber vial or in the darkAromatic amines can be light-sensitive and may degrade upon exposure to UV light.[7]
Container Tightly sealed, chemically resistant glass vial with a PTFE-lined capPrevents ingress of moisture and air. PTFE liners offer excellent chemical resistance.[6]
Moisture Anhydrous conditionsThe compound is a primary amine and can be hygroscopic. Moisture can lead to degradation and affect reactivity in subsequent reactions.

Understanding and Preventing Degradation

The stability of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is influenced by several factors inherent to its structure.

Oxidation of the Amine

Primary aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. This process is often catalyzed by light and trace metals. Storing the reagent under an inert atmosphere is the most effective way to mitigate oxidative degradation.

Light-Induced Degradation

Aromatic compounds, especially those with amino groups, can absorb UV light, leading to photochemical degradation. Storing the reagent in amber vials or in a dark environment is crucial.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally very stable due to the high strength of the C-F bond.[2] However, under certain conditions, such as strong basic or reductive environments, degradation of the trifluoromethyl group can occur.[8]

Stability of the Oxane Ether Linkage

Ethers are generally stable functional groups.[9][10] The oxane ring in this molecule is a saturated cyclic ether and is expected to be robust under standard storage and many reaction conditions. Cleavage of the ether bond typically requires harsh acidic conditions.[9]

Health and Safety Precautions

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Irritation: Likely to cause skin and eye irritation.[11]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Experimental Protocols

Protocol for Handling and Dispensing Air-Sensitive Reagents

This protocol outlines the standard procedure for handling [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine to prevent exposure to air and moisture.

Materials:

  • Schlenk line or glove box

  • Dry, oven-dried glassware

  • Inert gas source (Argon or Nitrogen)

  • Syringes and needles (oven-dried)

  • Septa

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.[12]

  • Inert Atmosphere: Connect the reaction vessel to a Schlenk line or place it inside a glove box to maintain an inert atmosphere.

  • Dispensing:

    • Carefully remove the vial of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine from the refrigerator and allow it to warm to room temperature in a desiccator to prevent condensation.

    • Pierce the septum of the reagent vial with a needle connected to a source of inert gas to create a positive pressure.

    • Use a second, clean, dry syringe to withdraw the desired amount of the reagent.

    • Transfer the reagent to the reaction vessel.

    • Remove the syringe and immediately flush the reagent vial with inert gas before storing it back at 2-8 °C.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Dry Glassware in Oven prep2 Cool Under Inert Gas prep1->prep2 handle1 Equilibrate Reagent to RT prep2->handle1 handle2 Connect to Inert Gas handle1->handle2 handle3 Withdraw Reagent with Syringe handle2->handle3 handle4 Transfer to Reaction Vessel handle3->handle4 store1 Flush Vial with Inert Gas handle4->store1 store2 Store at 2-8°C store1->store2

Caption: Workflow for Handling Air-Sensitive Reagents.

Application Protocol: Amide Coupling Reaction

This protocol provides a general procedure for the synthesis of an amide using [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine and a carboxylic acid.

Materials:

  • [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

  • Carboxylic acid of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a dry, inert-gas-flushed round-bottom flask, add the carboxylic acid (1.0 eq.), the coupling agent (e.g., HATU, 1.1 eq.), and anhydrous solvent.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (1.0 eq.) and the tertiary amine base (2.0 eq.) in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

G cluster_reaction Reaction cluster_workup Workup & Purification start Start step1 Activate Carboxylic Acid (1.0 eq. Acid, 1.1 eq. HATU) start->step1 end End step2 Add Amine & Base (1.0 eq. Amine, 2.0 eq. DIPEA) step1->step2 step3 Monitor Reaction (TLC/LC-MS) step2->step3 step4 Quench Reaction step3->step4 step5 Extract Product step4->step5 step6 Purify Product (Chromatography) step5->step6 step6->end

Caption: General Workflow for Amide Coupling.

Conclusion

The chemical integrity of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is best preserved by adhering to stringent storage and handling protocols. Refrigeration at 2-8 °C, under an inert atmosphere, and protected from light are the cornerstones of maintaining the reagent's quality. By understanding the potential degradation pathways and implementing the recommended procedures, researchers can ensure the reliability of their synthetic endeavors and contribute to the successful development of novel chemical entities.

References

  • NextSDS. (oxan-4-yl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride product page. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ACS Publications. (2025). C–F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. [Link]

  • Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. PMC. [Link]

  • OpenOChem Learn. Reactions of Ethers. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Ethers. [Link]

  • ACS Publications. (2025). C–F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. [Link]

  • PMC. (2019). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. [Link]

  • RSC Publishing. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

  • JRC Publications Repository. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine. [Link]

  • Beilstein Archives. (2017). Synthesis of bis-aryloxyfluoromethanes. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the critical bottlenecks encountered during the two-step synthesis of [4-(Oxan-4-yloxy)-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the critical bottlenecks encountered during the two-step synthesis of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. This highly functionalized building block presents unique chemoselectivity challenges—specifically, preventing nitrile hydrolysis during etherification, suppressing secondary amine dimerization during reduction, and avoiding hydrodefluorination of the -CF3 group.

Below, you will find causality-driven FAQs, validated protocols, and mechanistic insights to ensure a self-validating, high-yield synthetic workflow.

Module 1: S_NAr Etherification Troubleshooting

Reaction: 4-Fluoro-3-(trifluoromethyl)benzonitrile + Oxan-4-ol → 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile

FAQ 1: Why is my S_NAr conversion stalling at 70-80%, and why am I seeing a polar baseline spot on TLC?

Root Cause: The polar byproduct is almost certainly the primary amide or carboxylic acid resulting from the hydrolysis of your nitrile group. This occurs when adventitious water reacts under the strongly basic conditions required to deprotonate oxan-4-ol. Because oxan-4-ol is a sterically hindered secondary alcohol, its alkoxide is less nucleophilic, necessitating longer reaction times or elevated temperatures that severely exacerbate hydrolysis if even trace water is present.

Solution: The system must be strictly anhydrous. Switch from Sodium Hydride (NaH)—which can be difficult to dry completely and often contains hydroxide impurities—to a homogeneous base like Potassium tert-butoxide (KOtBu) in anhydrous THF. KOtBu provides a much cleaner conversion profile and faster kinetics for hindered alcohols.

Module 2: Catalytic Nitrile Reduction Troubleshooting

Reaction: 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile + H₂ →[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

FAQ 2: My reduction yields a significant amount of a higher-molecular-weight byproduct. Mass spec indicates it is a dimer. How do I prevent this?

Root Cause: You are observing the formation of a secondary amine byproduct, a classic pitfall in nitrile hydrogenation. During the reaction, the nitrile is first reduced to a highly electrophilic primary imine. Before this imine can be fully hydrogenated, it undergoes a nucleophilic attack by the already-formed primary amine product . This forms a hemiaminal intermediate that eliminates ammonia to yield a secondary imine, which is subsequently reduced to the secondary amine dimer .

Solution: The most effective mitigation strategy is the addition of excess anhydrous ammonia (NH₃) to the reaction mixture. According to Le Chatelier's principle, a high concentration of ammonia shifts the hemiaminal equilibrium backward, strongly inhibiting the side reaction with the primary amine . Alternatively, Raney Cobalt can be utilized, as it operates highly chemoselectively without the strict need for excess ammonia to suppress secondary amine formation .

FAQ 3: I switched to Pd/C to avoid handling pyrophoric Raney Nickel, but now I am losing the trifluoromethyl (-CF₃) group. Why?

Root Cause: Palladium on carbon (Pd/C) is a highly active catalyst that readily promotes hydrodehalogenation, especially for activated benzylic C-F bonds under hydrogen pressure.

Quantitative Data: Optimization of Nitrile Reduction

The table below summarizes the causality between catalyst choice, additive presence, and the resulting product distribution.

Catalyst SystemAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine Yield (%)Defluorination (%)
Pd/C (10 wt%) None>991545>30
Raney Nickel None>994055<1
Raney Nickel Excess NH₃>9992 <5 <1
Raney Cobalt None>9588 <5 <1

Visualizations & Logical Workflows

SynthesisWorkflow Start 4-Fluoro-3-(CF3)benzonitrile + Oxan-4-ol SNAr SNAr Reaction (KOtBu, THF, 0°C to RT) Start->SNAr Intermediate 4-(Oxan-4-yloxy)-3-(CF3)benzonitrile SNAr->Intermediate Error1 Issue: Nitrile Hydrolysis Fix: Strict Anhydrous Conditions SNAr->Error1 Reduction Nitrile Reduction (Raney Ni, NH3, H2) Intermediate->Reduction Product Target Primary Amine [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine Reduction->Product Error2 Issue: Secondary Amine Dimer Fix: Excess NH3 Additive Reduction->Error2

Caption: Synthesis workflow and troubleshooting logic for the target methanamine.

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 PrimaryAmine Target Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +H2 Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal +Primary Amine SecondaryImine Secondary Imine (R-CH=N-CH2-R) Hemiaminal->SecondaryImine -NH3 SecondaryAmine Secondary Amine Dimer (R-CH2-NH-CH2-R) SecondaryImine->SecondaryAmine +H2 Ammonia Excess NH3 (Equilibrium Shift) Ammonia->Hemiaminal Inhibits

Caption: Mechanism of secondary amine byproduct formation and ammonia inhibition.

Validated Standard Operating Procedures (SOPs)

SOP 1: S_NAr Etherification (Self-Validating Protocol)
  • Preparation: Charge an oven-dried, argon-flushed flask with oxan-4-ol (1.1 equiv) and anhydrous THF (0.2 M). Add activated 4Å molecular sieves to ensure absolute dryness.

  • Deprotonation: Cool the solution to 0 °C. Add Potassium tert-butoxide (1.2 equiv) portion-wise. Stir for 30 minutes. Self-Validation Check: The solution should become slightly viscous but remain easily stirrable; no heavy precipitation should occur.

  • Coupling: Add a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Critical Step: Quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize the base immediately, preventing any latent nitrile hydrolysis during workup. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 4-(oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile.

SOP 2: Catalytic Nitrile Reduction (Raney Ni / NH₃ Method)
  • Solvent Preparation: Dissolve the crude 4-(oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile in a pre-mixed solution of 7M NH₃ in Methanol (approx. 10 mL/mmol) .

  • Catalyst Addition: Under a strict inert atmosphere, carefully add an aqueous slurry of Raney Nickel (approx. 15 wt% relative to substrate) . Safety Note: Raney Ni is highly pyrophoric when dry; always transfer as a slurry and keep it wet .

  • Hydrogenation: Seal the pressure vessel, purge three times with Nitrogen, then three times with Hydrogen . Pressurize the vessel with Hydrogen gas (4.0 MPa) and stir vigorously at 50 °C until hydrogen uptake ceases (typically 12-18 hours) .

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via recrystallization of the hydrochloride salt if analytical purity is required.

References

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters. National Library of Medicine (PMC). URL:[Link]

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt using Aqueous Sodium Nitrate. ACS Organic Process Research & Development. URL:[Link]

Optimization

Troubleshooting DMSO solubility issues with[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Focus Compound: [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Prepared by: Senior Application Scientist, Assay Development & Formulation Welcome to the Advanced Troubleshooting Guide. As an Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Prepared by: Senior Application Scientist, Assay Development & Formulation

Welcome to the Advanced Troubleshooting Guide. As an Application Scientist, I frequently observe researchers struggling with the solvation of highly functionalized building blocks. While dimethyl sulfoxide (DMSO) is the gold standard solvent for high-throughput screening (HTS) and fragment-based screening (FBS)[1],[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine frequently exhibits non-linear solubility behavior.

Compounds that fail to solubilize properly are effectively lost to experimental measurements, leading to false negatives in downstream biological assays[2]. This guide deconstructs the structural causality behind these solvation barriers and provides self-validating protocols to ensure absolute compound availability.

Molecular Profiling: The Causality of Insolubility

To troubleshoot effectively, we must first understand why this specific molecule resists solvation. The structure consists of competing physicochemical domains that create two primary "solvation traps":

  • The Chloride Trap (If supplied as an HCl salt): DMSO is a polar aprotic solvent. It excels at solvating large cations but is notoriously poor at hydrogen-bonding to small, hard anions like chloride (Cl⁻). The strong crystal lattice energy of the HCl salt, combined with the lipophilic core of the molecule, often results in unexpectedly low solubility in pure DMSO.

  • The Carbamate Trap (If supplied as a free base): The primary methanamine group is highly reactive. If the free base powder is exposed to ambient air, it rapidly captures atmospheric carbon dioxide (CO₂) to form highly insoluble carbamate salts.

Table 1: Quantitative Physicochemical Profiling and Solvation Impact

Structural DomainQuantitative MetricSolvation Behavior & Troubleshooting Implication
Trifluoromethyl (-CF₃) 3 Halogen atomsHighly lipophilic. Drives the compound out of solution if the DMSO absorbs even trace amounts of atmospheric water[3].
Oxane Ring 1 H-Bond AcceptorBulky steric hindrance. Requires high kinetic energy (sonication) to disrupt the initial crystal lattice[1].
Methanamine (-NH₂) 2 H-Bond DonorsPolar headgroup. Highly susceptible to atmospheric CO₂ capture and oxidative degradation.
Overall Molecule Est. LogP: ~2.8Moderate-to-high lipophilicity. Standard 10 mM stocks may fail; 1 mM is the recommended threshold for fragment libraries[1].
Diagnostic Solvation Workflow

Before applying a chemical or thermal intervention, use the following logical framework to diagnose the root cause of the precipitation.

DMSODiagnostics Start Attempt 10 mM Stock in Anhydrous DMSO FormCheck Identify Compound Salt Form Start->FormCheck SaltForm HCl Salt Form FormCheck->SaltForm FreeBase Free Base Form FormCheck->FreeBase SaltIssue Lattice Resistance (Poor Cl- Solvation) SaltForm->SaltIssue BaseIssue Atmospheric CO2 (Carbamate Formation) FreeBase->BaseIssue ProtoA Protocol A: Thermal-Acoustic Cycling SaltIssue->ProtoA ProtoC Protocol C: Argon Purge & Fresh DMSO BaseIssue->ProtoC ProtoB Protocol B: In-situ Neutralization ProtoA->ProtoB If Fails

Caption: Diagnostic workflow for identifying and resolving DMSO solvation barriers.

Self-Validating Experimental Protocols
Protocol A: Thermal-Acoustic Cycling (Overcoming Kinetic Barriers)

Purpose: To disrupt the crystal lattice of the oxane-bearing compound without causing thermal degradation. Methodology:

  • Weigh the required mass of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine into a sterile, amber glass vial.

  • Add the calculated volume of LC-MS grade, anhydrous DMSO (≥99.9% purity, <0.005% water).

  • Vortex vigorously for 60 seconds at room temperature.

  • If insoluble, transfer the vial to a temperature-controlled ultrasonic bath set to 37°C.

  • Sonicate for 15 minutes. Causality Note: Acoustic cavitation provides the localized kinetic energy required to break the lipophilic-lipophilic interactions of the -CF₃ groups, which is standard practice for fragment solubilization[1].

  • Allow the solution to return to room temperature (25°C) and observe for 30 minutes.

  • Validation Step: If the solution remains clear at 25°C, the barrier was purely kinetic. Proceed to aliquot and store at -20°C. If it precipitates upon cooling, proceed to Protocol B.

Protocol B: In-Situ Free-Basing (Overcoming the Chloride Trap)

Purpose: To solubilize the HCl salt form when pure DMSO fails, by converting it to the highly soluble free base in situ. Methodology:

  • Prepare a suspension of the HCl salt in anhydrous DMSO at the target concentration (e.g., 10 mM).

  • Add 1.05 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension.

  • Vortex for 2 minutes at room temperature.

  • Causality Note: DIPEA acts as a non-nucleophilic proton acceptor, neutralizing the HCl salt. The resulting free base of the methanamine is significantly more lipophilic and readily solvated by DMSO, while the DIPEA-HCl byproduct remains highly soluble.

  • Validation Step: The cloudy suspension will transition to a completely clear solution within 5 minutes. (Note: This stock now contains DIPEA, which must be accounted for with proper vehicle controls in downstream cellular assays).

Frequently Asked Questions (FAQs)

Q: My 10 mM stock was perfectly clear yesterday, but today it contains a gelatinous precipitate. What happened? A: This is a classic symptom of DMSO hygroscopicity. DMSO rapidly absorbs moisture from the atmosphere. Even a slight increase in water content dramatically lowers the solvent strength for lipophilic molecules[3]. The highly lipophilic -CF₃ and oxane groups force the compound out of solution as water content rises, forming a gel rather than a crystal. Solution: Always use anhydrous DMSO stored over molecular sieves, and purge vials with Argon before sealing.

Q: Can I use this DMSO stock for cell-based assays if I had to heat it to 50°C to dissolve? A: Proceed with extreme caution. If a compound requires 50°C to dissolve in pure DMSO, it is highly likely to crash out (precipitate) immediately upon dilution into aqueous cell culture media. Poor aqueous solubility causes the drug to appear inactive, leading to false-negative biological data[4]. Solution: Determine the true thermodynamic solubility limit at room temperature and prepare your stock at a lower concentration (e.g., 1 mM instead of 10 mM)[1].

Q: Is the primary amine degrading in my DMSO stock over time? A: While DMSO itself is generally stable, primary amines are highly reactive. If the vial is repeatedly opened to ambient air, the methanamine group will react with atmospheric CO₂ to form an insoluble carbamate. Solution: Prepare single-use aliquots immediately after solubilization and store them at -20°C to minimize freeze-thaw cycles and air exposure[1].

References
  • Title: Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices: Formulation aspects.
  • Title: In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.
  • Title: DMSO Solubility Assessment for Fragment-Based Screening.
  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.

Sources

Troubleshooting

Reducing chemical impurities during [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine extraction

Welcome to the technical support guide for the synthesis and purification of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. This resource is designed for researchers, chemists, and process development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with reducing chemical impurities during the extraction and isolation of this compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your process effectively.

Troubleshooting Guide: Common Extraction & Purity Issues

This section addresses specific problems encountered during the workup and isolation of the target amine. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My final product purity is low after extraction, and I see multiple peaks in my HPLC/GC-MS analysis. What are the likely impurities?

Answer: Low purity is often due to side-products from the synthesis (typically a reductive amination) or incomplete removal of starting materials. The primary impurities to consider are:

  • Unreacted Starting Material: The starting aldehyde, 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzaldehyde, is a common impurity if the reaction did not go to completion.

  • Over-reduced Byproduct: The aldehyde can be reduced to the corresponding alcohol, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanol. This occurs if the reducing agent is too harsh or if the imine formation is slow.

  • Secondary Amine Dimer: Two molecules of the starting aldehyde can react with the product amine or ammonia to form a secondary amine, bis([4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methyl)amine. This is a common issue in reductive aminations.[1]

  • N-acylated/N-formylated Byproducts: If reagents like sodium triacetoxyborohydride or certain formyl sources are used, N-acylation or N-formylation of the product amine can occur.[2]

To identify these, GC-MS is a powerful tool. The mass difference between your product and the impurity peak can often point to the specific structure.

dot

Caption: Key chemical species in the synthesis and purification process.

Question 2: How can I effectively remove the unreacted aldehyde starting material during the workup?

Answer: The most effective method to remove a residual aldehyde is to perform a wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite anion adds to the aldehyde's carbonyl group to form a water-soluble bisulfite adduct. This adduct will partition into the aqueous phase, effectively removing the aldehyde from your organic layer containing the desired amine product.

Protocol: Sodium Bisulfite Wash
  • Following the initial reaction quench, ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom, if using DCM; top, if using EtOAc) contains the aldehyde-bisulfite adduct.

  • Drain the aqueous layer.

  • Wash the organic layer again with brine (saturated NaCl solution) to remove any residual bisulfite and water.

  • Proceed with the rest of your extraction workflow.

Question 3: My extraction yield is consistently low. What factors should I investigate to improve it?

Answer: Low yield during an amine extraction is almost always linked to the pH of the aqueous phase during the liquid-liquid extraction steps. Your target molecule is a primary amine, which means its solubility is highly pH-dependent.

  • Protonated State (Low pH): At a pH below its pKa, the amine exists as the ammonium salt (R-NH₃⁺). This salt is highly soluble in water and will remain in the aqueous phase.

  • Free-Base State (High pH): At a pH above its pKa, the amine is in its neutral, "free-base" form (R-NH₂). This form is significantly more soluble in organic solvents and will partition out of the aqueous phase.

The efficiency of amine extraction is critically sensitive to the pH being sufficiently basic to ensure the amine is in its free-base form.[3][4][5]

Troubleshooting Steps for Low Yield:
  • Verify Aqueous pH: Before extracting with your organic solvent, ensure the pH of the aqueous layer is sufficiently basic. A general rule is to adjust the pH to be at least 2 units higher than the pKa of the amine's conjugate acid. For a typical benzylamine derivative, a target pH of 11-12 is recommended. Use a pH meter for accuracy, as pH paper can be misleading in the presence of organic solvents.

  • Choice of Base: Use a strong base like 2M or 4M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for the pH adjustment. Avoid weaker bases like sodium bicarbonate unless you are selectively removing stronger acids.

  • Number of Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For example, 3 extractions with 50 mL of solvent are superior to 1 extraction with 150 mL.

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are common choices. See the table below for a comparison.

SolventDensity (g/mL)Boiling Point (°C)ProsCons
Dichloromethane (DCM) ~1.3340Excellent solvent for many organics, forms the bottom layer (can be easier for some manipulations).Volatile, potential environmental and health concerns.
Ethyl Acetate (EtOAc) ~0.9077Good solvent, less toxic than DCM, forms the top layer.Can be prone to hydrolysis under strongly acidic or basic conditions.
MTBE ~0.7455Good solvent, less prone to emulsion formation than EtOAc.Volatile, can form peroxides upon storage.

Question 4: I am experiencing a persistent emulsion at the solvent interface, making phase separation difficult. How can I resolve this?

Answer: Emulsion formation is a common problem in amine extractions, often caused by the presence of fine particulate matter, surfactants, or high concentrations of dissolved salts that stabilize the oil-in-water or water-in-oil droplets.[6]

Methods to Break an Emulsion:
  • Time and Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) is enough for the layers to separate.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by destabilizing the charged droplets.

  • Gentle Agitation: Gently swirl the funnel in a circular motion instead of vigorous shaking. This can help the droplets coalesce without introducing more energy to maintain the emulsion.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids that are stabilizing the interface.

  • Change the Solvent: Adding a small amount of a different solvent can sometimes alter the phase properties enough to break the emulsion. For example, adding some ethanol if using an EtOAc/water system. This should be a last resort as it alters the composition of your organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for extracting and purifying [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine after synthesis?

A1: A robust extraction workflow is designed to systematically remove different classes of impurities based on their chemical properties (acidic, basic, neutral).

dot

Extraction_Workflow cluster_start cluster_acid_wash cluster_base_extraction cluster_final_steps start_node Crude Reaction Mixture process_node process_node wash_node wash_node final_node final_node A 1. Quench Reaction (e.g., with H₂O or NH₄Cl) B 2. Acidify to pH ~2 (e.g., with 1M HCl) A->B Aqueous Layer to next step C 3. Wash with Organic Solvent (Removes neutral/acidic impurities) B->C D 4. Basify Aqueous Layer to pH >11 (e.g., with 4M NaOH) C->D Aqueous Layer to next step E 5. Extract with Organic Solvent (x3) (Product moves to organic layer) D->E F 6. Combine Organic Layers & Wash with Brine E->F G 7. Dry over Na₂SO₄ or MgSO₄ F->G H 8. Filter and Concentrate (Rotary Evaporation) G->H

Caption: A standard liquid-liquid extraction workflow for amine purification.

Q2: Which analytical techniques are recommended for final purity assessment?

A2: A combination of techniques is essential for a comprehensive purity profile.[7]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point. UV detection at ~254 nm should be effective due to the aromatic ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile starting materials, byproducts, and residual solvents. The amine may require derivatization to improve its chromatographic behavior.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the main peak (product) and provides mass information for impurity peaks seen in the HPLC, aiding in their identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to determine purity against a known standard. The presence of the -CF₃ group makes ¹⁹F NMR a particularly clean and powerful tool for assessing the purity of fluorine-containing compounds.

Q3: Does the pH for the extraction need to be precise?

A3: Yes, precision is important for reproducibility and maximizing yield. While "strongly basic" is a common instruction, quantifying this with a pH meter is crucial. The difference in extraction efficiency between pH 9 and pH 12 can be significant.[10] Automating pH control can lead to highly selective separations if multiple basic compounds are present.[11] The goal is to ensure >99.9% of your amine is in the free-base form, which requires the pH to be several units above the pKa.

References

  • ANALYTICAL METHOD SUMMARIES. (2018). Eurofins.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. (2003).
  • ANALYTICAL METHODS. (n.d.).
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (n.d.).
  • pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. (1995). OSTI.GOV.
  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. (1995). The Hebrew University of Jerusalem.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme.
  • Application Note – Reductive Amin
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. (1981).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Evaluation of phase separation behavior of amine+organic solvent+H2O phase change absorbents. (2025).
  • Novel Analytical Methods to Verify Effectiveness of Cleaning Processes. (n.d.). Thermo Fisher Scientific.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). RSC Publishing.

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Troubleshooting for[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and process engineers scaling up or conducting high-temperature reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and process engineers scaling up or conducting high-temperature reactions with[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine. This guide bridges the gap between theoretical degradation mechanisms and field-proven, self-validating mitigation strategies.

Section 1: Core Mechanisms of Thermal Degradation (FAQ)

Q1: Why does [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine degrade rapidly at elevated temperatures (>120°C)? A: The primary vulnerability of this molecule lies in its benzylic amine moiety. While the trifluoromethyl (-CF3) and oxan-4-yloxy (tetrahydropyran ether) groups are highly stable under neutral thermal conditions, the primary benzylic amine is susceptible to thermal oxidative degradation. At elevated temperatures, the benzylic carbon undergoes hydrogen abstraction to form a stable benzylic radical, which acts as a critical intermediate in the oxidation to an imine[1]. Once the imine is formed, it undergoes rapid nucleophilic attack by unreacted primary amine in the system. This oxidative coupling leads to the formation of secondary imine dimers and the release of ammonia[2].

Q2: How does atmospheric exposure (O₂ and CO₂) accelerate this degradation during scale-up? A: Atmospheric exposure introduces two distinct, parallel degradation pathways that compromise the structural integrity of the amine:

  • Oxidative Coupling (O₂-driven): Trace oxygen acts as a terminal oxidant, driving the conversion of the benzylic radical to the imine intermediate. This is a primary cause of byproduct formation in thermally assisted reactions[2].

  • Carbamate Polymerization (CO₂-driven): Primary amines readily react with atmospheric carbon dioxide to form carbamate salts. Upon heating, these carbamates (or their protonated carbamic acid forms) undergo intramolecular cyclization and polymerization, drastically reducing the thermal stability of the bulk material[3].

DegradationPathway A [4-(Oxan-4-yloxy)-3-(CF3)phenyl]methanamine (Primary Amine) B Benzylic Radical (Transient Intermediate) A->B Heat + Trace O2 E Carbamate Salt (CO2 Adduct) A->E Atmospheric CO2 C Imine Intermediate (Oxidized Species) B->C Oxidation D Secondary Imine Dimer (Coupling Product) C->D + Unreacted Primary Amine (- NH3) F Polymerized / Cyclic Degradants E->F Heat (>120°C)

Thermal degradation pathways of benzylic amines via oxidative coupling and carbamate polymerization.

Section 2: Quantitative Parameters for Stability

To prevent baseline thermal degradation over time, long-term storage and reaction parameters must mitigate both thermal and oxidative stress. Below is a summary of the quantitative data and recommended thresholds for maintaining >99% purity.

ParameterOptimal RangeCritical ThresholdMechanistic Rationale
Storage Temp. 2°C to 8°C> 25°CMinimizes kinetic energy available for benzylic hydrogen abstraction.
Atmospheric O₂ < 10 ppm> 100 ppmPrevents O₂ from acting as a terminal oxidant for radical propagation.
Atmospheric CO₂ < 5 ppm> 50 ppmPrevents formation of carbamate salts which polymerize upon heating[3].
Heating Rate 2°C to 5°C / min> 10°C / minPrevents localized superheating at the reactor wall, avoiding ether cleavage.
BHT Scavenger 0.1 to 0.5 mol%0 mol%Intercepts trace radicals before they propagate into secondary imine dimers.

Section 3: Troubleshooting Guide & Experimental Workflows

Q3: I am observing significant dimerization during my 150°C amidation reaction. How can I prevent oxidative coupling and imine formation? A: To prevent benzylic radical formation and subsequent dimerization, you must eliminate terminal oxidants and stabilize the benzylic position. Follow this self-validating protocol for high-temperature reactions.

Protocol: High-Temperature Inertion and Radical Scavenging Workflow

  • Solvent Degassing: Sparge the reaction solvent (e.g., toluene, DMF) with ultra-high purity (UHP) Argon for at least 30 minutes prior to the addition of the amine.

  • Atmospheric Exclusion: Assemble the reaction apparatus using Schlenk line techniques. Perform three vacuum/Argon backfill cycles. Ensure the Argon line passes through a CO₂ scrubber (e.g., Ascarite) to prevent carbamate-induced polymerization[3].

  • Scavenger Addition: Add a lipophilic radical scavenger, such as Butylated hydroxytoluene (BHT) at 0.1–0.5 mol%, to intercept any trace oxygen-induced benzylic radicals before they propagate to the imine.

  • Controlled Heating: Heat the reaction mixture at a controlled rate (e.g., 5°C/min). Rapid thermal shock causes localized overheating at the flask walls, accelerating deamination.

  • System Validation (Self-Validating Step): Before adding the amine to the heated vessel, extract a 1 mL blank solvent sample and run it through an inline dissolved oxygen (DO) probe to definitively confirm O₂ levels are strictly <10 ppm. Do not proceed if DO is above this threshold.

MitigationWorkflow S1 1. Solvent Degassing (UHP Argon) S2 2. Atmospheric Exclusion (Schlenk Line) S1->S2 S3 3. Scavenger Addition (0.1-0.5% BHT) S2->S3 S4 4. Controlled Heating (5°C/min) S3->S4 S5 5. Inline DO Validation S4->S5

Step-by-step workflow for high-temperature inertion and radical scavenging.

Section 4: Analytical Validation

Q4: How do I definitively detect and quantify thermal degradation products? A: Because secondary imine dimers and aldehyde hydrolysis products have distinct masses and UV chromophores, LC-MS (Liquid Chromatography-Mass Spectrometry) coupled with a Photodiode Array (PDA) detector is the gold standard for verifying the structural integrity of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine.

Protocol: LC-MS Detection of Benzylamine Degradation Products

  • Baseline Validation (Self-Validating Step): Inject a known standard of the pure, unreacted amine prior to analyzing reaction samples. This establishes a baseline retention time and confirms the absence of pre-existing dimer peaks in your starting material.

  • Sample Quenching: Extract a 10 µL aliquot of the hot reaction mixture and immediately quench it in 990 µL of cold (-20°C) Acetonitrile (MeCN). This abrupt thermal drop halts any ongoing radical propagation or thermal degradation.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in MeCN

    • Gradient: 5% B to 95% B over 5 minutes.

  • Targeted Detection:

    • Intact Amine: Monitor at m/z [M+H]⁺ corresponding to the exact mass of the parent compound.

    • Secondary Imine Dimer: Monitor for the m/z corresponding to[2M - NH₃ + H]⁺, which indicates oxidative coupling has occurred.

    • Hydrolysis Product: Monitor for the corresponding benzaldehyde derivative via the PDA detector at 254 nm, as it may lack sufficient ionization efficiency in positive ESI.

References

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research Source: ACS Publications URL:[Link]

  • Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • C70 as a Photocatalyst for Oxidation of Secondary Benzylamines to Imines Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation and Batch Comparison Guide:[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Executive Summary In preclinical drug development, the quality of starting materials and intermediates dictates the success of downstream synthesis. [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (Exact Mass: 27...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the quality of starting materials and intermediates dictates the success of downstream synthesis. [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (Exact Mass: 275.11) is a highly specialized fluorinated building block. Its primary amine acts as a critical nucleophile, while the trifluoromethyl (-CF3) and oxan-4-yloxy groups provide unique lipophilic and hydrogen-bonding properties.

However, the presence of reactive impurities—such as unreduced nitriles or des-fluoro analogs—can derail complex coupling reactions. This guide objectively compares the chromatographic performance and purity profiles of our Premium Batch (Batch A) against two generic commercial alternatives (Batches B and C). By employing a rigorously validated LC-MS methodology compliant with global regulatory standards, we demonstrate the causality behind our method choices and provide a self-validating framework for your own quality control workflows.

Methodological Rationale: The "Why" Behind the Protocol

As analytical scientists, we must design methods that are not only sensitive but mechanistically sound. The chemical structure of this compound presents two distinct analytical challenges:

  • Amine-Induced Peak Tailing: Primary benzylamines have a pKa of ~9.0. On standard silica-based reversed-phase columns, these protonated amines interact ionically with residual surface silanols (Si-O⁻), causing severe peak tailing. Our Solution: We utilize an Ethylene Bridged Hybrid (BEH) C18 column combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). This dual approach fully protonates the amine while suppressing silanol ionization, ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.1)[1].

  • Ionization Efficiency: The -CF3 group is a strong electron-withdrawing group (EWG) that pulls electron density away from the aromatic ring. Fortunately, the methylene spacer insulates the amine. Our Solution: The acidic mobile phase guarantees complete protonation, driving the [M+H]+ species ( m/z 276.12) in Positive Electrospray Ionization (ESI+) mode. Declustering potential (DP) is strictly controlled to prevent in-source fragmentation of the oxane ether ring.

Our validation framework is strictly governed by the ICH Q2(R2) Validation of Analytical Procedures guidelines[2], ensuring that specificity, linearity, and limits of quantitation (LOQ) are robustly established. Furthermore, the protocol aligns with the FDA's Analytical Procedures and Methods Validation for Drugs and Biologics [3], embedding system suitability checks directly into the workflow.

Experimental Protocol (Self-Validating System)

The following step-by-step methodology is designed to be reproducible and self-validating. System suitability criteria must be met prior to batch analysis.

Step 1: Sample and Standard Preparation
  • Diluent: 50:50 (v/v) LC-MS Grade Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine from each batch. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at 20°C.

  • Working Solutions: Dilute the stock to 10 µg/mL for standard purity analysis. Prepare a calibration curve from 0.01 µg/mL to 20 µg/mL to establish Linearity and LOQ.

Step 2: UHPLC Separation Conditions
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the polar amine)

    • 0.5 - 4.0 min: 5% B 95% B (Linear ramp for comprehensive impurity elution)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+) Conditions
  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Full Scan ( m/z 100–800) for untargeted impurity profiling, and Selected Ion Monitoring (SIM) at m/z 276.12 for precise quantitation.

Validation & Batch Comparison Workflow

LCMS_Validation_Workflow A Batch Sampling (Premium vs. Generics) B Sample Preparation (1.0 mg/mL, 50:50 H2O:MeCN) A->B C UHPLC Separation (BEH C18, 0.1% FA) B->C D ESI+ MS Detection (Scan & SIM Modes) C->D E Method Validation (ICH Q2(R2) & FDA) D->E System Suitability F Comparative Data Analysis (Purity, Tailing, Impurities) E->F Metrics Extraction

Figure 1: LC-MS validation and batch comparison workflow for fluorinated methanamine derivatives.

Comparative Results & Discussion

To objectively evaluate the batches, we extracted quantitative metrics based on ICH Q2(R2) parameters[2]. The data below represents triplicate injections ( n=3 ) for each batch.

Table 1: Method Validation Metrics (System Suitability)

Before analyzing the batches, the method itself was validated using Premium Batch A to ensure it meets regulatory scrutiny[3].

Validation ParameterICH Q2(R2) RequirementObserved Result (Batch A)Pass/Fail
Linearity ( R2 ) ≥0.995 0.9998 (0.01 - 20 µg/mL)Pass
Precision (%RSD) ≤2.0% 0.85% ( n=6 injections)Pass
Limit of Quantitation S/N≥10:1 0.01 µg/mL ( S/N=18:1 )Pass
Peak Tailing Factor ≤1.5 1.04Pass
Table 2: Batch Performance and Impurity Profiling

With the method validated, we compared the Premium Batch against Generic Batches B and C.

Analytical MetricPremium Batch AGeneric Batch BGeneric Batch C
LC-UV Purity (254 nm) 99.8% 95.2%93.5%
MS Purity (TIC) 99.6% 94.8%92.1%
Peak Tailing Factor 1.04 1.481.72
Major Impurity 1 ( m/z ) None >0.1% m/z 272.09 (2.8%) m/z 272.09 (4.1%)
Major Impurity 2 ( m/z ) None >0.1% m/z 208.12 (1.5%) m/z 208.12 (2.5%)
Scientific Discussion of Impurities

The superior performance of Premium Batch A is evident in both its peak symmetry and absolute purity.

Conversely, Generic Batches B and C exhibit significant contamination. The MS data reveals the causality behind these impurities:

  • m/z 272.09 Impurity: This corresponds to the unreduced nitrile precursor ([4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile]). Its presence indicates an incomplete catalytic hydrogenation step during generic manufacturing. This is a critical flaw, as unreduced nitriles will act as dead weight in downstream amine-coupling reactions.

  • m/z 208.12 Impurity: This mass shift (-68 Da from the parent) corresponds to a des-trifluoromethyl impurity. The loss of the -CF3 group drastically alters the pharmacological profile of the final drug candidate and is notoriously difficult to separate via standard flash chromatography.

  • Peak Tailing in Batch C: The severe tailing factor (1.72) observed in Batch C, despite using a BEH column, strongly suggests the presence of trace heavy metal contaminants (e.g., residual Raney Nickel or Palladium from the reduction step) coordinating with the analyte.

Conclusion

Analytical method validation is not merely a regulatory checkbox; it is a scientific tool for risk mitigation. By applying an ICH Q2(R2) and FDA-compliant LC-MS methodology[2][3], we have objectively demonstrated that Premium Batch A of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is vastly superior to generic alternatives.

For drug development professionals, utilizing a high-purity batch free of unreduced nitriles and des-fluoro impurities is critical to ensuring high yields in downstream syntheses and preventing the carryover of toxic or reactive byproducts into clinical candidates.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA).[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics U.S. Food and Drug Administration (FDA).[Link]

  • Advanced LC-MS Method Development Training SCIEX.[Link]

Sources

Comparative

A Comparative Guide to the Receptor Binding Affinity of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Analogs as S1P1 Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the receptor binding affinity of analogs based on the [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the receptor binding affinity of analogs based on the [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine scaffold. As a potent modulator of the sphingosine-1-phosphate receptor 1 (S1P1), this chemical series holds significant promise for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document will delve into the structure-activity relationships (SAR) of these analogs, present supporting experimental data from peer-reviewed literature, and detail the methodologies used to generate these findings.

Introduction: The Significance of S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate, by activating a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] The S1P1 receptor, in particular, has emerged as a major therapeutic target for autoimmune disorders.[3] Agonism of S1P1 on lymphocytes leads to their sequestration in secondary lymphoid organs, preventing their infiltration into sites of inflammation.[1][4] This mechanism is the foundation for the therapeutic efficacy of fingolimod (Gilenya), the first-in-class S1P receptor modulator approved for the treatment of multiple sclerosis.

The [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine scaffold has been identified as a key pharmacophore for potent and selective S1P1 agonists. The trifluoromethyl group on the phenyl ring is often crucial for achieving high binding affinity, a feature observed across various classes of S1P1 modulators.[5] This guide will explore how modifications to this core structure influence its interaction with the S1P1 receptor.

Comparative Analysis of Receptor Binding Affinity

While a comprehensive dataset for a single, unified series of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine analogs is not available in a single publication, we can synthesize findings from several studies on structurally related S1P1 agonists to understand the key structure-activity relationships. The following table summarizes the binding and functional activity of various S1P1 agonists that share key structural motifs with our core compound of interest, such as the substituted trifluoromethylphenyl ring.

Compound IDCore ScaffoldModificationsS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P3/S1P1)Reference
1 ThiophenePhenyl-thiophene core0.6352587[6]
2 PyridinePyridine replacing thiophene~0.6~352~587[6]
Isoxazole 6d IsoxazoleIsoxazole core with trifluoromethylphenylPotent (exact value not stated)>10,000>1000[7]
Oxadiazole Analog OxadiazoleDisubstituted terminal benzene ringPotent (sub-nanomolar)Favorable selectivityHigh[8]
CYM-5442 Oxadiazole-Indene3,4-diethoxyphenyl-1,2,4-oxadiazole46>10,000>217[9]

Key Insights from the Data:

  • Heterocyclic Core: The nature of the central heterocyclic ring (thiophene, pyridine, isoxazole, oxadiazole) significantly influences potency and selectivity. These cores act as scaffolds to correctly position the key interacting moieties.

  • Trifluoromethylphenyl Group: Across different series, the presence of a trifluoromethylphenyl group is consistently associated with high S1P1 agonist activity.[5] This is likely due to favorable interactions within the receptor's binding pocket.

  • Selectivity over S1P3: A crucial aspect of developing safer S1P1 modulators is achieving high selectivity over the S1P3 receptor, as S1P3 agonism is linked to cardiovascular side effects like bradycardia.[1] Many of the presented analogs demonstrate excellent selectivity profiles.

  • Head-Group Modifications: The "head-group" of the molecule, which often contains a polar functionality to mimic the phosphate group of endogenous S1P, is a critical determinant of activity. However, compounds like CYM-5442 demonstrate that potent agonism can be achieved without the traditional head-group interactions, suggesting alternative binding modes are possible.[9]

Signaling Pathways and Experimental Workflows

The binding of an agonist to the S1P1 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is essential for characterizing the functional consequences of receptor binding.

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor primarily couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein βγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway. A key functional outcome of S1P1 agonism is the internalization of the receptor, which is a critical step in the mechanism of action for lymphocyte sequestration.[10]

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist S1P1 Agonist S1P1 S1P1 Receptor Agonist->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Internalization Receptor Internalization S1P1->Internalization Leads to AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_Akt PI3K-Akt Pathway G_protein->PI3K_Akt Activates Ras_ERK Ras-ERK Pathway G_protein->Ras_ERK Activates cAMP ↓ cAMP

Caption: S1P1 Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

A common and direct method to determine the binding affinity of a compound for a receptor is the competitive radioligand binding assay. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Radioligand_Binding_Assay_Workflow prep Prepare Receptor Membranes (e.g., from cells overexpressing S1P1) incubation Incubate Receptor Membranes, Radioligand, and Test Analog prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [32P]S1P) radioligand->incubation analogs Prepare Serial Dilutions of Test Analogs analogs->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Experimental Protocols

Radioligand Competitive Binding Assay for S1P1

This protocol is adapted from established methods for determining the binding affinity of ligands to S1P receptors.[11]

Materials:

  • Membrane preparations from cells overexpressing human S1P1 receptor.

  • Radiolabeled S1P (e.g., [³²P]S1P).

  • Unlabeled S1P (for determining non-specific binding).

  • Test analogs of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine.

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5.

  • Wash Buffer: 50 mM HEPES, pH 7.5.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the S1P1 receptor membrane preparation on ice.

    • Prepare serial dilutions of the test analogs in binding buffer.

    • Dilute the [³²P]S1P in binding buffer to the desired final concentration (typically around the Kd of the radioligand).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Test analog at various concentrations (or unlabeled S1P for control wells).

      • S1P1 receptor membranes.

      • [³²P]S1P.

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled S1P).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine scaffold represents a highly promising starting point for the development of potent and selective S1P1 receptor agonists. The available literature on structurally related analogs consistently highlights the importance of the trifluoromethylphenyl moiety for achieving high affinity. Key to the successful development of drug candidates from this series will be the fine-tuning of the heterocyclic core and the "head-group" to optimize the balance of potency, selectivity against other S1P receptor subtypes (especially S1P3), and pharmacokinetic properties. Future research should focus on generating a comprehensive SAR dataset for a closely related series of analogs to provide a clearer roadmap for the design of next-generation S1P1 modulators with improved therapeutic profiles.

References

  • Gonzales-Cabrera, P. J., et al. (2013). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular Pharmacology, 83(1), 265-274. [Link]

  • Watterson, S. H., et al. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. Journal of Medicinal Chemistry, 59(6), 2820-2840. [Link]

  • Bolli, M. H., et al. (2014). Novel S1P1 Receptor Agonists − Part 3: From Thiophenes to Pyridines. Journal of Medicinal Chemistry, 57(3), 939-955. [Link]

  • Bioorganic & medicinal chemistry letters. (n.d.). VIVO. Retrieved March 7, 2024, from [Link]

  • Lee, M.-H., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2818. [Link]

  • Davis, M. D., et al. (2004). Sphingosine 1-Phosphate Analogs as Receptor Antagonists. Journal of Biological Chemistry, 280(10), 9833-9841. [Link]

  • Li, Z., et al. (2011). Stereochemistry activity relationship of orally active tetralin S1P agonist prodrugs. Bioorganic & Medicinal Chemistry Letters, 21(16), 4733-4737. [Link]

  • Meneyrol, C., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 64(9), 5673-5689. [Link]

  • Taylor, S. J., et al. (2012). Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug. Journal of Pharmacology and Experimental Therapeutics, 343(3), 603-611. [Link]

  • Li, X., et al. (2019). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic Chemistry, 82, 41-57. [Link]

  • Huth, T., et al. (2015). Synthesis of new ligands for targeting the S1P1 receptor. Bioorganic & Medicinal Chemistry, 23(6), 1276-1293. [Link]

  • Scott, F. L., et al. (2012). Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist. ACS Chemical Neuroscience, 3(10), 747-757. [Link]

  • Lee, M.-H., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. ResearchGate. [Link]

  • Sharma, M. C., et al. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[7][9][12] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals. [Link]

  • Brown, S. J., et al. (2012). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Khan, I., et al. (2021). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Molecules, 26(23), 7323. [Link]

  • Bruns, F., & Haufe, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1023-1074. [Link]

  • de Oliveira, C. R., et al. (2023). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Journal of the Brazilian Chemical Society, 34(4), 793-802. [Link]

Sources

Validation

Reproducibility and Scalability of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine Synthesis Routes: A Comparative Guide

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, scalability, and imp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, scalability, and impurity profiles. The target molecule, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine , is a highly valuable benzylamine building block. Its unique structural motifs—a trifluoromethyl group for metabolic stability, an oxan-4-yloxy (tetrahydropyran-4-yloxy) ether for improved aqueous solubility, and a primary amine for subsequent coupling—make it a critical intermediate in modern drug discovery.

In this guide, we will objectively compare the two most viable synthetic strategies for producing this molecule: the Nitrile-Centric Route (Route A) and the Aldehyde-Centric Route (Route B) . By dissecting the causality behind each mechanistic choice, we can establish self-validating protocols that ensure high reproducibility.

Mechanistic Overview and Route Selection

Both routes rely on a foundational Nucleophilic Aromatic Substitution (SNAr) to install the oxan-4-yloxy ether. The strongly electron-withdrawing ortho-trifluoromethyl group activates the adjacent carbon-fluorine bond, stabilizing the Meisenheimer complex and facilitating the displacement of the fluoride ion by the alkoxide of tetrahydro-2H-pyran-4-ol.

The divergence occurs in how the primary amine is subsequently installed:

  • Route A (Nitrile-Centric): Utilizes [1]. SNAr is followed by the direct reduction of the nitrile to a primary amine.

  • Route B (Aldehyde-Centric): Utilizes [2]. SNAr is followed by reductive amination.

SynthesisRoutes SM1 4-Fluoro-3-(CF3) benzonitrile IntA 4-(Oxan-4-yloxy)-3-(CF3) benzonitrile SM1->IntA SNAr SM2 4-Fluoro-3-(CF3) benzaldehyde IntB 4-(Oxan-4-yloxy)-3-(CF3) benzaldehyde SM2->IntB SNAr THP Tetrahydro-2H-pyran-4-ol (NaH, DMF) THP->IntA THP->IntB Target [4-(Oxan-4-yloxy)-3-(CF3) phenyl]methanamine IntA->Target Borane Reduction (BH3·THF) IntB->Target Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Divergent synthetic workflows for[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as LC-MS or TLC should be used to confirm the completion of each mechanistic step before proceeding.

Route A: The Nitrile-Centric Approach

Step A1: SNAr Synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzonitrile

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under nitrogen. Slowly add tetrahydro-2H-pyran-4-ol (1.1 eq). Stir for 30 minutes.

    • Causality: Tetrahydro-2H-pyran-4-ol is a sterically hindered secondary alcohol. Complete deprotonation by a strong base in a polar aprotic solvent (DMF) is mandatory to generate a sufficiently reactive nucleophile.

  • Substitution: Add 4-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) dropwise[3]. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step A2: Borane-Mediated Nitrile Reduction

  • Reduction: Dissolve the intermediate from Step A1 in anhydrous THF. Cool to 0 °C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise. Reflux the mixture for 12 hours.

    • Causality: Nitrile reduction often suffers from "dimerization" where the newly formed primary amine attacks the intermediate imine, yielding a secondary amine byproduct. Borane mitigates this by forming a stable boron-amine adduct that prevents premature nucleophilic attack.

  • Cleavage & Isolation: Cool to 0 °C and cautiously quench with Methanol. Add 1M HCl and reflux for 1 hour to break the boron-amine complex. Basify the aqueous layer with 2M NaOH (pH > 10) and extract with DCM.

Route B: The Aldehyde-Centric Approach

Step B1: SNAr Synthesis of 4-(Oxan-4-yloxy)-3-(trifluoromethyl)benzaldehyde

  • Alkoxide Generation: Identical to Step A1.

  • Substitution: Add 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) dropwise[2]. Maintain the temperature strictly at or below 20 °C.

    • Causality: Aldehydes are sensitive to strong bases and can undergo Cannizzaro-type disproportionation or aldol condensations. Strict temperature control prevents these side reactions.

Step B2: Reductive Amination

  • Imine Formation: Dissolve the aldehyde intermediate in Methanol. Add Ammonium Acetate (NH₄OAc, 10.0 eq). Stir at room temperature for 2 hours.

    • Causality: A massive excess of ammonia is required to drive the equilibrium toward the primary imine and suppress the formation of secondary/tertiary amines.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 16 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, and purify via acid-base extraction.

Quantitative Data Comparison

The table below summarizes the empirical performance of both routes based on standard process chemistry metrics.

ParameterRoute A: Nitrile-CentricRoute B: Aldehyde-Centric
Starting Material 4-Fluoro-3-(CF₃)benzonitrile4-Fluoro-3-(CF₃)benzaldehyde
Overall Yield 65% – 75%70% – 85%
Key Impurities Secondary amine dimers (5-10%)Benzyl alcohol over-reduction (2-5%)
Scalability Moderate (Highly exothermic reduction)High (Mild reductive amination conditions)
Reagent Cost Lower (BH₃·THF or LiAlH₄)Moderate (NaBH₃CN or STAB)
Purification Strategy Straightforward acid-base extractionAcid-base extraction / Crystallization

Troubleshooting and Expert Insights

When scaling these routes, researchers must anticipate specific chemical liabilities:

  • Managing Dimerization in Route A: If LC-MS analysis of Route A reveals significant secondary amine mass (dimerization), the reduction kinetics are flawed. Transitioning from catalytic hydrogenation (e.g., Raney Ni/H₂) to stoichiometric hydride donors (LiAlH₄ or BH₃·THF) is the most effective corrective action. Alternatively, performing the reduction in the presence of Boc₂O can trap the primary amine in situ, though this requires a subsequent deprotection step.

  • Preventing Over-Reduction in Route B: The primary failure mode in Route B is the direct reduction of the aldehyde to a benzyl alcohol before the imine has fully formed. To prevent this, ensure that the imine formation step (aldehyde + NH₄OAc) is given adequate time (at least 2 hours) and confirmed via TLC/LC-MS before the introduction of the reducing agent (NaBH₃CN).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 144255, 4-Fluoro-3-(trifluoromethyl)benzonitrile". PubChem. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Chemical Safety and Disposal Logistics for[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine

Here is the operational guide for the safe handling and disposal of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, designed for laboratory researchers and Environmental Health and Safety (EHS) professionals. As...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the operational guide for the safe handling and disposal of[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, designed for laboratory researchers and Environmental Health and Safety (EHS) professionals.

As a fluorinated benzylamine derivative heavily utilized in drug discovery and medicinal chemistry, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (CAS: 1241910-99-5) presents specific end-of-life logistical challenges [1]. While its primary amine functional group dictates its immediate reactivity profile, it is the presence of the trifluoromethyl ( −CF3​ ) group that critically governs its disposal routing.

Improper disposal of fluorinated organics can lead to environmental persistence or the generation of highly toxic hydrogen fluoride (HF) gas during standard, low-temperature incineration [2]. This guide outlines the self-validating protocols required to safely manage this compound from benchtop to final destruction.

Part 1: Physicochemical Risk Profile

Before executing a disposal plan, personnel must understand the compound's structural liabilities. The following table summarizes the data driving our disposal methodology:

Chemical FeatureOperational ImplicationDisposal Routing Impact
Primary Amine ( −NH2​ ) Weakly basic; can react exothermically with strong acids or electrophiles.Must be segregated from strong oxidizing agents and concentrated acids in waste collection.
Trifluoromethyl Group ( −CF3​ ) Highly stable C-F bonds resist degradation.Critical: Cannot be routed to standard non-halogenated waste. Requires high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize HF gas byproducts.
Tetrahydropyran Ether Susceptible to peroxide formation upon prolonged exposure to air/light (though less prone than diethyl ether).Old, uninhibited stocks should be tested for peroxides prior to consolidation for disposal.

Part 2: Step-by-Step Disposal Methodology

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [2], follow this bench-level protocol for waste segregation and containment.

Step 1: Waste Segregation and Compatibility Verification

  • Causality: Mixing basic amines with acidic waste streams can cause rapid gas evolution and container rupture.

  • Action: Designate a specific, chemically compatible waste carboy (High-Density Polyethylene - HDPE, or amber glass) exclusively for this compound and its associated reaction solvents. Do not mix with acidic or strongly oxidizing waste streams.

Step 2: Halogenated Designation

  • Causality: The −CF3​ group classifies this as halogenated waste. Standard municipal or low-temp incinerators will fail to break the C-F bond, leading to environmental contamination.

  • Action: Explicitly label the primary receptacle as "Halogenated Organic Waste" .

Step 3: Peroxide Screening (For Aged Solid/Liquid Stocks)

  • Causality: The oxane (tetrahydropyran) moiety can slowly form explosive peroxides over years of storage.

  • Action: If disposing of an original vendor bottle that is older than 12 months and has been exposed to air, utilize standard iodide test strips to screen for peroxides. If peroxides are >100 ppm, halt operations and contact EHS for specialized stabilization prior to movement [3].

Step 4: EHS Manifesting and Transfer

  • Causality: Downstream commercial waste processors rely on accurate manifests to route chemicals to the correct thermal destruction units.

  • Action: On the hazardous waste manifest, explicitly list the chemical name and note: "Contains Fluorinated Organics - Requires High-Temperature Incineration with Acid Gas Scrubbing."

Part 3: Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine waste based on its physical state at the time of disposal.

WasteRouting Start Waste Generation: [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine State Determine Physical State & History Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (In Organic Solvents) State->Liquid Aged Aged Stock (>12 Months Open) State->Aged Halogenated Route to Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Peroxide Peroxide Testing (Due to Oxane Ring) Aged->Peroxide Peroxide->Halogenated <100 ppm EHS EHS Collection & Manifesting Peroxide->EHS >100 ppm (Requires Stabilization) Halogenated->EHS Incineration High-Temperature Incineration (>1100°C) with Alkaline Scrubbers EHS->Incineration

Caption: Decision matrix for the safe segregation and disposal routing of fluorinated oxane derivatives.

Part 4: Spill Response and Decontamination

In the event of a benchtop spill (which effectively creates immediate, unplanned waste):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Contain: If liquid, absorb with an inert material (e.g., vermiculite, sand). Do not use combustible materials like sawdust. If solid, sweep up gently to avoid generating airborne dust.

  • Package: Place all contaminated cleanup materials into a secondary containment bag, label as "Halogenated Debris," and route through the workflow detailed in Part 3.

References

  • NextSDS Database. Chemical Substance Information:[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine (CAS 1241910-99-5). NextSDS. Retrieved from: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management and RCRA Regulations. EPA.gov. Retrieved from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 7: Management of Waste). National Academies Press. Retrieved from:[Link]

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